Home > Products > Screening Compounds P62944 > Phenytoin (sodium)
Phenytoin (sodium) -

Phenytoin (sodium)

Catalog Number: EVT-8941638
CAS Number:
Molecular Formula: C15H11N2NaO2
Molecular Weight: 274.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phenytoin Sodium is the sodium salt form of phenytoin, a hydantoin derivate and non-sedative antiepileptic agent with anticonvulsant activity. Phenytoin sodium promotes sodium efflux from neurons located in the motor cortex, thereby stabilizing the neuron and inhibiting synaptic transmission. This leads to a reduction in posttetanic potentiation at synapses, an inhibition of repetitive firing of action potentials and ultimately inhibits the spread of seizure activity.
An anticonvulsant that is used to treat a wide variety of seizures. It is also an anti-arrhythmic and a muscle relaxant. The mechanism of therapeutic action is not clear, although several cellular actions have been described including effects on ion channels, active transport, and general membrane stabilization. The mechanism of its muscle relaxant effect appears to involve a reduction in the sensitivity of muscle spindles to stretch. Phenytoin has been proposed for several other therapeutic uses, but its use has been limited by its many adverse effects and interactions with other drugs.
Overview

Phenytoin sodium is an anticonvulsant medication primarily used to control seizures in epilepsy. It is a sodium salt of phenytoin, which is chemically known as 5,5-diphenylhydantoin. The compound was first synthesized in the early 20th century and has since become a cornerstone in the treatment of various seizure disorders. Phenytoin sodium's mechanism of action involves stabilizing neuronal membranes and reducing the spread of seizure activity.

Source and Classification

Phenytoin sodium is classified as an antiepileptic drug (AED) and belongs to the hydantoin class of compounds. It is derived from phenytoin, which occurs naturally in some plants but is primarily synthesized for pharmaceutical use. The compound is available in various formulations, including oral tablets, capsules, and injectable forms.

Synthesis Analysis

Methods

Phenytoin sodium can be synthesized through several methods, predominantly involving the reaction of phenytoin with sodium hydroxide.

  1. Classic Method: Phenytoin is dissolved in deionized water, and sodium hydroxide is added to initiate the reaction. The mixture is stirred under controlled conditions to promote the formation of phenytoin sodium .
  2. Improved Process: An improved method involves dissolving phenytoin in water with sodium hydroxide at specific temperatures (25-30 °C), followed by cooling and filtration to isolate phenytoin sodium with higher yields (up to 95%) compared to traditional methods .

Technical Details

  • Reaction Conditions: The synthesis typically requires maintaining specific pH levels and temperatures throughout the process to ensure optimal yield and purity.
  • Purification: Post-synthesis, phenytoin sodium is purified through recrystallization techniques.
Molecular Structure Analysis

Phenytoin sodium has a molecular formula of C15_{15}H11_{11}N2_2NaO2_2 and a molecular weight of approximately 274.3 g/mol.

Structure Data

  • Chemical Structure: The structure consists of a hydantoin ring with two phenyl groups attached to the nitrogen atoms.
  • Physical Form: It appears as a white or off-white crystalline powder that is odorless.
Chemical Reactions Analysis

Phenytoin sodium undergoes various chemical reactions:

  1. Hydrolysis: In aqueous solutions, phenytoin sodium can hydrolyze to regenerate phenytoin, especially under acidic conditions.
  2. Reactions with Acids: Exposure to weak acids can lead to dissociation into its components, affecting its stability and efficacy .

Technical Details

  • Stability: Phenytoin sodium is hygroscopic and may degrade upon exposure to moisture or carbon dioxide.
  • Spectroscopic Analysis: Techniques such as infrared spectroscopy are employed to confirm the identity and purity of synthesized phenytoin sodium .
Mechanism of Action

Phenytoin sodium acts primarily by inhibiting voltage-gated sodium channels in neurons, leading to:

  • Stabilization of Neuronal Membranes: This prevents excessive neuronal firing that characterizes seizures.
  • Reduction of Excitatory Neurotransmission: By modulating neurotransmitter release, it helps maintain a balanced excitatory-inhibitory environment in the brain.

Data on Efficacy

Clinical studies have demonstrated that phenytoin effectively reduces seizure frequency in patients with generalized tonic-clonic seizures and partial seizures .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white powder.
  • Solubility: Soluble in water (approximately 1 g/66 mL) and ethanol (1 g/10.5 mL); insoluble in chloroform and diethyl ether .

Chemical Properties

  • Melting Point: Phenytoin sodium has a melting point range indicative of its purity.
  • Stability Profile: The compound exhibits stability under normal storage conditions but can degrade when exposed to moisture or high temperatures.
Applications

Phenytoin sodium is widely used in clinical settings for:

  • Seizure Control: It is primarily prescribed for managing epilepsy and preventing seizures during neurosurgery.
  • Cardiac Arrhythmias: Occasionally used off-label for controlling certain types of cardiac arrhythmias due to its effects on cardiac action potentials.
  • Research Applications: Phenytoin also serves as a model compound in pharmacological studies exploring drug interactions and metabolic pathways .
Introduction to Phenytoin Sodium in Clinical Therapeutics

Historical Development and Discovery of Phenytoin as an Anticonvulsant

The genesis of phenytoin began in 1908 when German chemist Heinrich Biltz first synthesized diphenylhydantoin as a barbiturate derivative during inorganic chemistry investigations. Despite its structural similarity to sedative compounds, Parke-Davis chemist Arthur Dox resynthesized it in 1923 and erroneously classified it as pharmacologically inert due to its lack of hypnotic effects [1] [6]. This perspective shifted dramatically in 1936 when neurologist Tracy Putnam and neurophysiologist H. Houston Merritt at Boston City Hospital systematically screened nineteen Parke-Davis compounds using their novel feline electroshock seizure model. Their laboratory discovered that diphenylhydantoin significantly elevated seizure thresholds without inducing sedation—a revolutionary finding contradicting prevailing beliefs that anticonvulsant effects necessitated neurodepression [4] [6].

By 1937, clinical validation emerged when Merritt administered the compound to 200 epilepsy patients, observing dramatic reductions in tonic-clonic seizure frequency. Parke-Davis subsequently commercialized it as "Dilantin Sodium" in 1939 [6] [8]. The drug’s sodium salt formulation enhanced aqueous solubility, facilitating both oral and intravenous delivery. Mechanistic studies throughout the mid-20th century revealed its signature action: voltage-dependent blockade of neuronal sodium channels during sustained high-frequency firing, thereby stabilizing neuronal membranes without affecting normal physiological activity [7] [10]. This targeted action established phenytoin sodium as the first nonsedating anticonvulsant and a template for future antiepileptic drug development.

Table 1: Key Milestones in Phenytoin Sodium Development

YearEventSignificance
1908Heinrich Biltz synthesizes diphenylhydantoinInitial chemical creation without recognized therapeutic application
1923Arthur Dox resynthesizes compound at Parke-DavisMisclassified as inactive due to absent hypnotic properties
1936Putnam and Merritt identify anticonvulsant properties via feline modelProof of nonsedating seizure suppression
1937Successful clinical trials in epilepsy patientsValidation of efficacy in generalized tonic-clonic seizures
1939Marketed as Dilantin SodiumFirst commercial sodium salt formulation for epilepsy management

Evolution of Clinical Indications Beyond Epilepsy Management

Phenytoin sodium’s therapeutic repertoire has expanded considerably beyond its original antiepileptic purpose, driven by its multifaceted molecular actions. The voltage-gated sodium channel blockade that underlies seizure control also modulates aberrant pain signaling in peripheral nerves. Clinical studies report efficacy in neuropathic pain conditions such as trigeminal neuralgia and diabetic neuropathy, where it reduces ectopic neuronal discharge by prolonging inactivation states of sodium channels [7] [10]. This application positions it as a second-line alternative to carbamazepine for paroxysmal pain disorders, particularly where first-line therapies are contraindicated [8].

Cardiology represents another significant domain. Phenytoin sodium’s class 1B antiarrhythmic properties enable myocardial sodium channel inhibition, shortening action potential duration and suppressing ventricular arrhythmias. It demonstrates particular utility in digitalis-induced tachyarrhythmias and ventricular tachycardia unresponsive to conventional antiarrhythmics [7] [8]. Emerging evidence also supports topical phenytoin sodium for wound healing. Its proposed mechanisms include upregulation of fibroblast proliferation, collagen deposition, and angiogenesis acceleration through growth factor modulation. Randomized trials note enhanced epithelialization in chronic venous ulcers, pressure injuries, and leprosy-related wounds [7] [10].

Investigative applications continue to evolve, with preclinical and pilot clinical data suggesting benefits in migraine prophylaxis, myotonic disorders, and even certain psychiatric conditions through GABAergic modulation. Research into breast cancer and optic neuritis reflects novel molecular targets, including kinase inhibition and neuroprotective effects [1]. Though not yet incorporated into formal guidelines, these explorations underscore phenytoin sodium’s polypharmacology and potential for repurposing.

Global Utilization Trends and Prescription Patterns in Modern Medicine

Phenytoin sodium maintains substantial global utilization despite the introduction of 30+ newer antiepileptic drugs (AEDs). Its enduring presence reflects cost-effectiveness, pharmacokinetic predictability, and practitioner familiarity, though significant geographical disparities exist. Analysis of Taiwan’s National Health Insurance Database (2013–2016) encompassing 73,891 patients revealed valproic acid (≥30%) as the dominant first-line AED, with phenytoin ranking second until 2015 when levetiracetam surpassed it. Urban centers exhibited higher adoption of newer AEDs compared to rural regions [5].

In Pakistan’s Ayyub Teaching Hospital (2018–2019), pediatric, neurosurgery, and psychiatry departments demonstrated heavy reliance on first-generation AEDs (76.3% of prescriptions). Sodium valproate comprised 59% of AED utilization, while phenytoin remained prevalent despite guideline nonadherence in 77.6% of cases [3]. This reflects resource-limited settings where cost constraints prioritize older agents. Conversely, high-income countries exhibit declining phenytoin use due to concerns about nonlinear kinetics, drug interactions, and chronic adverse effects. The United States documented over 1 million annual prescriptions in 2020, ranking it 260th in prevalence, typically reserved for acute seizure management or resource-constrained scenarios [8] [9].

Table 2: Global Phenytoin Sodium Prescription Patterns

RegionSetting/YearPrescription PositionKey Influencing Factors
TaiwanNational (2013–2016)Third among AEDs after 2015Urban-rural disparities; newer agent adoption in cities
PakistanTeaching Hospital (2019)Widely used first-generation AEDCost constraints; guideline nonadherence (77.6% cases)
United StatesNational (2020)260th most prescribed drugReserved for acute/refractory cases; specialist preference
Global MarketProjection (2023–2032)~USD 1.8 billion market (3.8% CAGR)Epilepsy prevalence; neuropathic pain applications

Market analyses project steady growth for phenytoin sodium formulations (capsules, tablets, injectables), with the global market valued at ~USD 1.8 billion in 2023 and anticipated to reach USD 2.5 billion by 2032 (3.8% CAGR). This growth is driven by epilepsy incidence (50 million affected worldwide), expanded neuropathic pain applications, and improved formulations enhancing bioavailability. Regionally, North America dominates consumption, while Asia-Pacific demonstrates the highest growth trajectory due to large patient pools and increasing neurological disorder awareness [9]. Neurosurgical settings also utilize phenytoin prophylactically; meta-analyses confirm its efficacy in reducing postoperative seizures following tumor resection, sustaining its formulary presence despite newer alternatives [8].

Properties

Product Name

Phenytoin (sodium)

IUPAC Name

sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate

Molecular Formula

C15H11N2NaO2

Molecular Weight

274.25 g/mol

InChI

InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1

InChI Key

FJPYVLNWWICYDW-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.